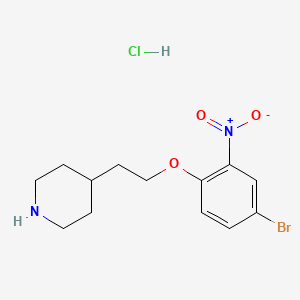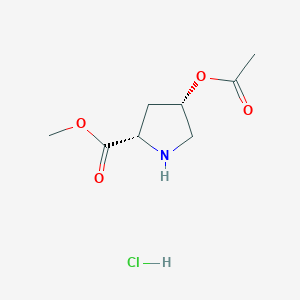
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride, also known as Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate HCl or simply Methylacetoxy-pyrrolidine HCl, is a synthetic organic compound used in scientific research and lab experiments. It is a white, crystalline solid with a molecular weight of 256.7 g/mol. This compound is a chiral molecule, meaning it has two mirror-image forms, or enantiomers, which are designated as (2S,4S) and (2R,4R).
Applications De Recherche Scientifique
Photo-methylation and Methoxylation Studies
One application of compounds similar to Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride is in photo-methylation and methoxylation studies. For example, research on methyl 2-pyridinecarboxylate demonstrated the effects of UV-irradiation in methanol on methylation and methoxylation processes, revealing the influence of different acids on the reaction pathways (Sugiyama et al., 1981).
Synthesis of Substituted Pyrrolidines
Another area involves the synthesis of substituted pyrrolidines, a process in which methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride could be a key intermediate. A study on the synthesis of 2,3-disubstituted pyrrolidines from alpha-amino acids demonstrates the relevance of similar compounds in creating complex molecular structures with potential applications in pharmaceuticals (Boto et al., 2001).
Cognitive Enhancement and Receptor Studies
Compounds structurally related to methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride have been studied for their potential in cognitive enhancement. For instance, research on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a nicotinic acetylcholine receptor ligand, has shown positive effects in rodent and primate models of cognitive enhancement (Lin et al., 1997).
Application in Flavoring Agents
Compounds with similar structures have been used in the synthesis of flavoring agents. A study on the synthesis of 4-(4-acetyl-5-methyl-1H-pyrrol-2-yl)-2′,3′,4′-trihydroxybutyl cinnamate, a chemical compound derived from similar pyrrolidine structures, shows its application in enhancing the aroma quality of tobacco products (Pei-pei, 2013).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-acetyloxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-5(10)13-6-3-7(9-4-6)8(11)12-2;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJFXSGOWNLGD-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)


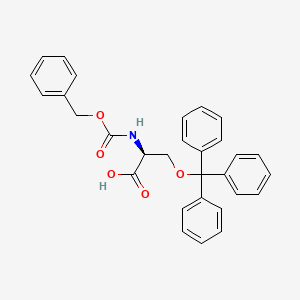
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)

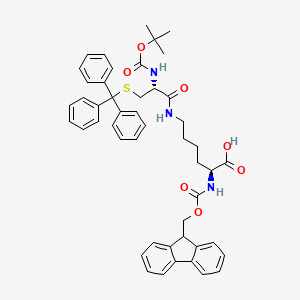
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
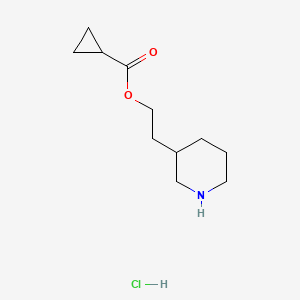

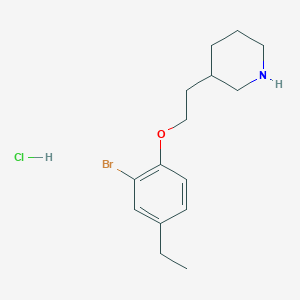
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
